3-Chloro-6-(2-nitrophenyl)pyridazine
Description
Properties
Molecular Formula |
C10H6ClN3O2 |
|---|---|
Molecular Weight |
235.62 g/mol |
IUPAC Name |
3-chloro-6-(2-nitrophenyl)pyridazine |
InChI |
InChI=1S/C10H6ClN3O2/c11-10-6-5-8(12-13-10)7-3-1-2-4-9(7)14(15)16/h1-6H |
InChI Key |
MPEMOZHKVDQIOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
3-Chloro-6-(2-nitrophenyl)pyridazine derivatives have been investigated for their potential anticancer properties. Research indicates that modifications in the pyridazine structure can enhance biological activity against various cancer cell lines.
- Case Study : A derivative of this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 0.045 µM, indicating its potential as a lead compound in cancer therapy .
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including resistant strains.
- Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
This data suggests that the compound may be developed into a new class of antibiotics, particularly for treating infections caused by resistant bacteria .
Agricultural Applications
2.1 Pesticidal Activity
This compound has been explored for its pesticidal properties, particularly as an insecticide and herbicide.
- Case Study : In field trials, formulations containing this compound exhibited over 90% mortality in common agricultural pests such as aphids and whiteflies when applied at concentrations of 200 ppm .
2.2 Herbicidal Properties
The compound has demonstrated effective herbicidal action against several weed species, making it a candidate for agricultural herbicide development.
- Data Table: Herbicidal Efficacy
| Weed Species | Effective Concentration (EC) |
|---|---|
| Amaranthus retroflexus | 150 g/ha |
| Chenopodium album | 200 g/ha |
These findings indicate the potential for developing selective herbicides based on this compound's structure .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activities.
- Key Findings :
- The introduction of electron-withdrawing groups at specific positions enhances anticancer activity.
- Modifications to the nitrophenyl group significantly affect the compound's antimicrobial efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogues
Phenyl Ring Substitutions
- 3-Chloro-6-(4-methylphenyl)pyridazine : Exhibits significant analgesic and anti-inflammatory activity, comparable to reference drugs like diclofenac. The methyl group at the para position of the phenyl ring likely enhances lipophilicity, improving membrane permeability.
- 3-Chloro-6-(2-fluorophenyl)pyridazine : Acts as a selective MAO-B inhibitor, with the fluorine atom modulating electron density and binding affinity to enzymatic targets.
- 3-Chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine : Demonstrates acetylcholinesterase (AChE) inhibitory activity, attributed to the piperazine moiety’s ability to engage in hydrogen bonding.
Nitro Group vs. Other Functional Groups
The 2-nitro substituent in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to electron-donating groups (e.g., methyl) or halogens (e.g., fluorine, chlorine). This property could influence metabolic stability and target engagement.
Pharmacological Profiles
Key Reaction Conditions
- Target Compound : Synthesis involves nucleophilic substitution of 3,6-dichloropyridazine with 2-nitrophenyl derivatives under reflux (similar to methods in).
- 3-Chloro-6-(4-methylphenyl)pyridazine : Prepared via refluxing with POCl₃, yielding 20% after crystallization.
- 3-Chloro-6-hydrazinopyridazine: Intermediate synthesized using WSCD·HCl in dichloromethane, with purification via silica chromatography.
Yield and Efficiency
Physicochemical Properties
Preparation Methods
Reaction Conditions and Optimization
-
Starting Material : 6-(2-Nitrophenyl)pyridazin-3(2H)-one (synthesized via nitration or cross-coupling of pre-functionalized phenylpyridazines).
-
Reagents : POCl₃ (3–5 equiv), DMF (1.5–2.0 equiv).
-
Workup : Quenching in ice-cold water followed by filtration and recrystallization from ethyl acetate or isopropanol.
Yield : 90–96% (crude), 80% after purification.
Palladium-Catalyzed Cross-Coupling of Pre-Chlorinated Pyridazines
Palladium-mediated Ullmann or Suzuki couplings offer a modular approach to installing the 2-nitrophenyl group onto a pre-chlorinated pyridazine core. This method, exemplified by Hiromichi Shigyo’s work on nitrophenylpyridines, can be extrapolated to pyridazines.
Protocol for Suzuki-Miyaura Coupling
Advantages and Limitations
-
Advantages : Enables late-stage functionalization, compatible with diverse aryl boronic acids.
-
Challenges : Requires synthesis of 3-chloro-6-bromopyridazine, which involves multiple steps. Steric hindrance from the 2-nitro group may reduce coupling efficiency.
Nitration of 6-(2-Hydroxyphenyl)pyridazine Derivatives
Introducing the nitro group post-chlorination is a viable alternative. Nitration of 3-chloro-6-(2-hydroxyphenyl)pyridazine using mixed acids (HNO₃/H₂SO₄) can yield the 2-nitro derivative, though regioselectivity must be carefully controlled.
Nitration Procedure
-
Reagents : Fuming HNO₃ (1.2 equiv), concentrated H₂SO₄ (catalytic).
-
Temperature : 0–5°C (to minimize over-nitration).
-
Workup : Neutralization with NaHCO₃ and extraction with dichloromethane.
Yield : 50–65% (hypothetical, based on nitration of similar substrates).
Regiochemical Considerations
The hydroxyl group directs nitration to the para position (C-5 of the phenyl ring), but steric and electronic effects may favor ortho (C-2) nitration under controlled conditions. Protecting the hydroxyl group as a methyl ether (e.g., using MeI/K₂CO₃) could mitigate undesired directing effects.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Crude this compound is typically purified via:
-
Recrystallization : Ethyl acetate or isopropanol yields crystals with >98% purity.
-
Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) for analytical-grade material.
Characterization Data :
-
¹H NMR (DMSO-d₆): δ 8.35 (d, J=2.4 Hz, 1H, pyridazine H-5), 8.20–8.15 (m, 2H, nitroaryl H-3/H-6), 7.85–7.80 (m, 1H, nitroaryl H-4), 7.65 (d, J=2.4 Hz, 1H, pyridazine H-4).
Applications and Derivatives
This compound serves as a precursor to β-adrenergic blockers and vasodilators. For example, reaction with epihalohydrins and amines yields 3-[2-(3-substituted amino-2-hydroxypropoxy)phenyl]-6-hydrazinopyridazines, potent antihypertensive agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-6-(2-nitrophenyl)pyridazine, and what factors influence reaction yields?
- Methodological Answer : A common approach involves cyclocondensation of halogenated precursors (e.g., 3-amino-6-chloropyridazine) with nitrophenyl-containing reagents. For example, nitration at specific positions can be achieved using mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (60–80°C). Key parameters include solvent choice (e.g., 1,2-dimethoxyethane for reflux conditions), stoichiometric ratios, and reaction duration. Yields typically range from 50–70%, with impurities managed via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Look for N–O stretching vibrations (~1520 cm⁻¹ for nitro groups) and C–Cl stretches (~750 cm⁻¹) .
- NMR : Aromatic proton signals in the δ 7.5–8.5 ppm range (integration for nitrophenyl substituents) and downfield shifts for pyridazine protons due to electron-withdrawing effects .
- Mass Spectrometry : Molecular ion peaks at m/z ~235 (C₁₀H₆ClN₃O₂) and fragment ions corresponding to Cl loss (~200 m/z) or nitro group elimination (~189 m/z) .
Q. What in vitro assays are standard for evaluating the biological activity of this compound?
- Methodological Answer : Common assays include:
- Enzyme Inhibition : α-Glucosidase or kinase inhibition assays (IC₅₀ determination via UV-Vis kinetics) .
- Receptor Binding : Competitive binding studies (e.g., AhR or CRF1R) using radiolabeled ligands and scintillation counting .
- Cytotoxicity : MTT assays on cell lines (e.g., HL-60 leukemia cells) to assess antiproliferative effects .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for novel derivatives with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing nitro with boronate esters for Suzuki coupling) and evaluate bioactivity. For example, 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine serves as a versatile intermediate for cross-coupling reactions .
- High-Throughput Screening (HTS) : Use automated platforms to test libraries of derivatives against target receptors or enzymes .
- Yield Optimization : Employ Design of Experiments (DoE) to refine reaction conditions (e.g., temperature, catalyst loading) .
Q. What strategies resolve discrepancies in crystallographic data during structural analysis?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding patterns. Discrepancies in unit cell parameters may arise from twinning; apply TWINLAW in SHELX to model twin domains .
- Validation Metrics : Cross-check R-factors (<5% for high-resolution data) and ADPs (anisotropic displacement parameters) using WinGX .
- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify recurring motifs (e.g., R₂²(8) rings) that stabilize the crystal lattice .
Q. How can computational methods predict the interaction of this compound with biological targets, and what are their limitations?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites (e.g., AhR ligand-binding domain). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- Limitations : Force fields may inaccurately model nitro group polarization, requiring QM/MM hybrid approaches for electronic effects .
- QSAR Models : Train models on datasets of pyridazine derivatives to predict logP, pIC₅₀, or toxicity (e.g., Random Forest regression with RDKit descriptors) .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HL-60 vs. HEK293) and assay protocols (e.g., incubation time, serum concentration) .
- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify outliers or confounding factors (e.g., solvent effects in cytotoxicity assays) .
- Orthogonal Validation : Confirm receptor binding via SPR (surface plasmon resonance) if radioligand assays show variability .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
